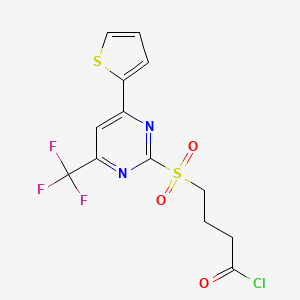

![molecular formula C22H28ClN3O3S B2506313 N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215319-42-8](/img/structure/B2506313.png)

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

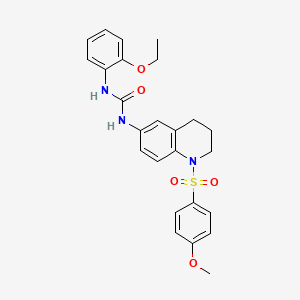

The compound is a benzamide derivative with a dimethylamino propyl group and a methylbenzothiazolyl group attached to the amide nitrogen . It also has methoxy groups attached to the benzene ring . These functional groups could potentially impart interesting chemical and biological properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzene ring and the amide functional group, which could impact its chemical reactivity and interactions with biological targets. The presence of the benzothiazole and dimethylamino propyl groups could also influence the compound’s spatial conformation and polarity.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions. The benzothiazole moiety might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and methoxy groups could enhance solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .Applications De Recherche Scientifique

Mycobacterial Energetics Disruptor

This compound has been reported to have a significant effect on the energetics of Mycobacterium tuberculosis . It’s a promising direction for the development of new therapeutic strategies against drug-resistant mycobacteria .

Efflux Inhibitors

Efflux inhibitors (EIs) can slow down the emergence of resistance and have positive effects on the duration of the treatment . This compound, with its efflux inhibitory characteristics, could be a potential candidate for adjuvant therapies .

Cross-linking Agent

“N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride”, a similar compound, has been used for post-fixation and crosslinking of small ribonucleic acid (RNAs) species from formalin fixed paraffin embedded (FFPE) tissues . It’s used for fluorescent in situ hybridisation (FISH) and immunofluorescence (IF) signals .

Anti-inflammatory and Analgesic Agent

Thiazole derivatives, which are structurally similar to this compound, have been observed to exhibit greater anti-inflammatory and analgesic activity .

Drug Development

The compound’s balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features make it a potential candidate for further drug development .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-15-8-6-9-19-20(15)23-22(29-19)25(11-7-10-24(2)3)21(26)16-12-17(27-4)14-18(13-16)28-5;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDLGIJUXVEWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)

![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)

![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)